REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:7][C:8]2[CH:9](CC)[CH2:10][O:11][C:12]3[CH:19]=[C:18]([F:20])[C:17]([Br:21])=[CH:16][C:13]=3[C:14]=2[N:15]=1)=[O:5])C.O1CCCC1.[Li+].[OH-].Cl>O>[Br:21][C:17]1[C:18]([F:20])=[CH:19][C:12]2[O:11][CH2:10][CH2:9][C:8]3[S:7][C:6]([C:4]([OH:5])=[O:3])=[N:15][C:14]=3[C:13]=2[CH:16]=1 |f:2.3|
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Name
|
ethyl 9-Bromo-8-fluoro-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid ethyl ester
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC=2C(COC3=C(C2N1)C=C(C(=C3)F)Br)CC
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Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
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[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 10-L 4-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of argon
|
Type
|
TEMPERATURE
|
Details
|
cooled to <10° C.
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 4×1 L of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=C(C=3N=C(SC3CCO2)C(=O)O)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |